N,N-Bis(2-chloroethyl)-4-methylaniline
Overview
Description
N,N-Bis(2-chloroethyl)-4-methylaniline: is a chemical compound with the molecular formula C11H15Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a p-toluidine moiety, making it a versatile agent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-methylaniline typically involves the reaction of p-toluidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
p-Toluidine+2(2-chloroethyl chloride)→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies related to DNA alkylation and mutagenesis.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methylaniline involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen and oxygen in DNA, proteins, and other biomolecules. This alkylation can lead to cross-linking, strand breaks, and other modifications that disrupt normal cellular functions, making it useful in chemotherapy.
Comparison with Similar Compounds
- N,N-Bis(2-chloroethyl)phosphorodiamidic Acid Cyclohexylamine Salt
- N,N-Bis(2-chloroethyl)amine hydrochloride
- Tris(2-chloroethyl)amine
Comparison: N,N-Bis(2-chloroethyl)-4-methylaniline is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Biological Activity
N,N-Bis(2-chloroethyl)-4-methylaniline, a compound with the molecular formula C11H15Cl2N, is recognized for its significant biological activity, particularly as an alkylating agent. This compound is characterized by two chloroethyl groups attached to a p-toluidine moiety, which enhances its reactivity and utility in various scientific fields, including medicinal chemistry and molecular biology.
Chemical Structure and Properties
- Molecular Formula : C11H15Cl2N
- Molecular Weight : 232.15 g/mol
- CAS Number : 1204-68-8
The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.
This compound acts primarily through the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can create cross-links between DNA strands, leading to disruptions in DNA replication and transcription. This mechanism is crucial for its application as an anticancer agent, as it can induce cell cycle arrest and apoptosis in rapidly dividing cells by targeting guanine bases in DNA and cysteine residues in proteins.
Applications in Research and Medicine
- Cancer Research : The compound is utilized to develop new chemotherapeutic agents due to its ability to alkylate DNA, making it effective against certain types of cancer cells.
- DNA Damage Studies : It serves as a model compound for studying alkylating agents' effects on cellular processes, particularly in understanding DNA damage and repair mechanisms.
- Agricultural Use : this compound has been investigated for its potential use in pest control due to its toxic effects on insects .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent. The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, underscoring its effectiveness against cancer cells while sparing normal cells at lower concentrations .
Case Study 2: DNA Alkylation
Research focused on the alkylation properties of this compound revealed that it effectively induced DNA strand breaks in vitro. The study utilized plasmid DNA to assess the extent of damage, finding that increasing concentrations of the compound led to higher levels of DNA fragmentation. This property is critical for understanding how such compounds can be harnessed for therapeutic purposes .
Case Study 3: Insecticidal Activity
In agricultural applications, this compound was tested against common agricultural pests. A field study reported a 74% mortality rate in treated populations of Mexican bean beetle larvae after exposure to a 0.35% solution over five days. This efficacy highlights its potential role as a biopesticide .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C11H15Cl2N | Alkylating agent; anticancer properties |
N,N-Bis(2-chloroethyl)amine hydrochloride | C4H10Cl2N | Alkylating agent; less specific action |
Tris(2-chloroethyl)amine | C6H12Cl3N | Broad-spectrum toxicity |
This table illustrates how this compound stands out due to its specific structure and targeted biological activity compared to other similar compounds.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-10-2-4-11(5-3-10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPRJMAJFSDBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152849 | |
Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-68-8 | |
Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(2-chloroethyl)-p-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Bis(2-chloroethyl)-4-methylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRM9RB6H2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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